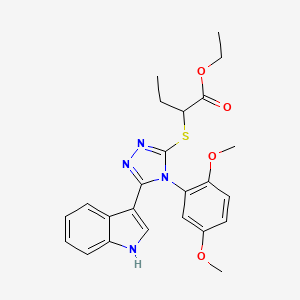

ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate

描述

Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a polycyclic aromatic compound featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group, an indole moiety, and a thioether-linked butanoate ester. The triazole ring system is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

属性

IUPAC Name |

ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-5-21(23(29)32-6-2)33-24-27-26-22(17-14-25-18-10-8-7-9-16(17)18)28(24)19-13-15(30-3)11-12-20(19)31-4/h7-14,21,25H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWXJYSKBOVGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with an alkyl halide.

Attachment of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable indole derivative.

Incorporation of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the dimethoxyphenyl group onto the triazole ring.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dimethoxyphenyl moieties, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Alcohols and reduced triazole derivatives.

Substitution Products: Various substituted triazole derivatives.

科学研究应用

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.

Biological Studies: The compound’s interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

Chemical Biology: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.

Industrial Applications:

作用机制

The mechanism of action of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties are known to interact with various biological targets, potentially modulating their activity. The compound may act by binding to active sites or allosteric sites on proteins, thereby influencing their function and downstream signaling pathways.

相似化合物的比较

The compound is compared below with triazole derivatives sharing structural motifs such as trifluoromethyl, nitrobenzylidene, and hydrazono substituents. Key differences in elemental composition, molecular weight, and functional groups are highlighted.

Structural and Elemental Analysis Comparison

Key Observations:

- Nitrogen Content: Compound 9d exhibits the highest nitrogen content (20.21%), attributed to its dual nitro and hydrazono groups, which may enhance hydrogen bonding and bioactivity compared to the target compound’s indole and methoxy groups.

- Molecular Weight : The target compound (~523.55) is heavier than morpholinium derivatives (e.g., 421.50 ) but lighter than nitrobenzylidene analogs (e.g., 554.50 ).

Thermodynamic and Chromatographic Behavior

studied the retention of a morpholinium triazolyl acetate derivative in hydrophilic liquid chromatography (HILIC). Key findings relevant to comparisons include:

- Temperature Dependence : Retention decreased with increasing temperature, suggesting entropy-driven interactions with the stationary phase.

- Hydrophilicity : The morpholinium salt’s polar ammonium group enhances aqueous solubility compared to the target compound’s ester and indole substituents.

- Substituent Impact : Nitro and trifluoromethyl groups (as in 9d ) increase polarity but reduce thermal stability, whereas methoxy and indole groups may improve thermal resilience.

Functional Group Influence on Bioactivity

- Indole vs. Pyridinyl : The target compound’s indole moiety may confer serotonin receptor affinity, unlike pyridinyl analogs , which are more likely to engage in π-π stacking with enzymatic targets.

- Thioether Linkage : The thioether in the target compound and 9d could enhance metabolic stability compared to oxygen ethers, as sulfur resists oxidative degradation.

生物活性

Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing available data from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Indole moiety : Known for its diverse biological activities.

- Triazole ring : Often associated with antifungal and anticancer properties.

- Thioether linkage : May contribute to its pharmacological profile.

The molecular formula is , indicating a significant presence of nitrogen and oxygen, which are crucial for biological interactions.

Anticancer Activity

Recent studies have highlighted the compound’s potential as an anticancer agent. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule formation, as indicated by studies on related triazole compounds that inhibit tubulin polymerization .

- In Vitro Studies : In assays against various cancer cell lines (e.g., MCF-7, HCT-116), similar compounds have shown IC50 values in the low micromolar range. For example, one study reported an IC50 value of 0.24 µM against EGFR, a common target in cancer therapy .

Antifungal and Antimicrobial Properties

The triazole ring is well-known for its antifungal properties:

- Activity Spectrum : Compounds with similar structures have demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus species. The mechanism typically involves inhibiting ergosterol synthesis in fungal cell membranes .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity:

- Alkaline Phosphatase Inhibition : Related compounds have shown promising results in inhibiting alkaline phosphatase (ALP), which is relevant in cancer metastasis and bone diseases. One study reported an IC50 value of 0.420 µM for a structurally similar compound .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | EGFR | 0.24 | |

| Anticancer | MCF-7 Cell Line | 1.18 | |

| Antifungal | Candida albicans | Not Specified | |

| Enzyme Inhibition | Alkaline Phosphatase | 0.420 |

Case Study 1: Anticancer Efficacy

In a study focusing on triazole derivatives, researchers synthesized several compounds that were tested against multiple cancer cell lines. The most potent compound demonstrated significant growth inhibition, with mechanisms involving apoptosis and cell cycle arrest observed through flow cytometry analysis.

Case Study 2: Enzyme Interaction

Another investigation involved docking studies to assess the binding affinity of similar compounds to ALP. The findings suggested that structural modifications could enhance binding interactions, indicating a potential pathway for drug design targeting enzyme inhibition in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。